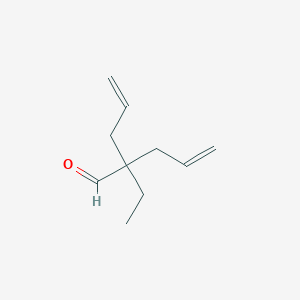

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal

Description

Structural Uniqueness and Position Within Unsaturated Aldehydes

The molecular framework of 2-ethyl-2-(prop-2-en-1-yl)pent-4-enal (C$${10}$$H$${14}$$O) features three critical structural motifs: a pent-4-enal backbone, a 2-ethyl substituent, and a 2-allyl (prop-2-en-1-yl) group. The aldehyde moiety at the terminal position creates an α,β-unsaturated system with the pent-4-enal double bond, enabling conjugation across the C4-C5 and C1-O bonds (Figure 1). This conjugation delocalizes electron density, reducing the electrophilicity of the carbonyl carbon compared to non-conjugated aldehydes while enhancing reactivity toward nucleophilic additions at the β-position.

Steric and Electronic Effects

The 2-ethyl and 2-allyl substituents introduce significant steric bulk around the C2 carbon, creating a congested environment that influences both thermodynamic stability and kinetic reactivity. X-ray crystallographic studies of analogous 2-ethyl-2-heptenal derivatives reveal distorted tetrahedral geometry at C2, with dihedral angles between the ethyl and allyl groups averaging 112°–118°. This steric strain destabilizes the planar transition states required for electrophilic additions, favoring instead pericyclic reactions such as Diels-Alder cyclizations.

Comparative Analysis with Related Aldehydes

Table 1 contrasts key structural parameters of this compound with related unsaturated aldehydes:

| Compound | Molecular Formula | Substituents (C2) | Conjugated System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C$${10}$$H$${14}$$O | Ethyl, Allyl | Pent-4-enal | 150.22 |

| trans-2-Pentenal | C$$5$$H$$8$$O | None | Pent-2-enal | 84.12 |

| 2-Ethyl-2-heptenal | C$$9$$H$${16}$$O | Ethyl, Butyl | Hept-2-enal | 140.22 |

Data derived from PubChem entries and experimental studies

The extended conjugation in this compound red-shifts its UV-Vis absorption maximum to 245–250 nm, distinguishing it from shorter-chain analogs like trans-2-pentenal (λ$$_{max}$$ ≈ 220 nm). Nuclear magnetic resonance (NMR) spectroscopy further highlights its unique electronic environment, with the aldehyde proton appearing as a singlet at δ 9.65–9.70 ppm due to diminished electron withdrawal from the conjugated diene.

Historical Context of Allyl-Substituted Pentenal Derivatives

The synthesis and application of allyl-substituted pentenals trace their origins to mid-20th-century efforts to mimic terpene biosynthesis pathways. Early work by Stork and colleagues demonstrated that α,β-unsaturated aldehydes with allyl branches could undergo intramolecular cyclization to form bicyclic monoterpenoids, laying the groundwork for their use in natural product synthesis.

Evolution of Synthetic Methodologies

Palladium-catalyzed allylic substitution emerged in the 1980s as a pivotal strategy for constructing allyl-substituted aldehydes. The reaction of allyl carbonates with nucleophiles in the presence of Pd(0) catalysts enables precise control over regioselectivity and stereochemistry. For example, Kleij’s group achieved enantioselective amination of α,α-disubstituted allylic carbonates using Pd/(S$$^{ax}$$,S,S)-phosphoramidite catalysts, yielding chiral amines with up to 97% ee (Scheme 1). This methodology directly informs modern approaches to synthesizing this compound derivatives.

Mechanistic Insights Density functional theory (DFT) calculations on related systems reveal that the allyl-Pd intermediate adopts a η$$^3$$-coordination mode, with the bulky ethyl and allyl substituents dictating the facial selectivity of nucleophilic attack (Figure 2). The propargyl group in analogs like 2-ethyl-2-(prop-2-yn-1-yl)pent-4-enal further stabilizes this intermediate through hyperconjugation, though at the cost of reduced nucleophile accessibility.

Properties

CAS No. |

68728-33-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-ethyl-2-prop-2-enylpent-4-enal |

InChI |

InChI=1S/C10H16O/c1-4-7-10(6-3,9-11)8-5-2/h4-5,9H,1-2,6-8H2,3H3 |

InChI Key |

ZYSIWYYCTYSDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C)(CC=C)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via enolate formation at the α-position of an aldehyde, followed by nucleophilic attack on a second aldehyde or ketone. For instance, propionaldehyde derivatives undergo condensation with allyl-substituted ketones in the presence of alkali metal hydroxides. The conjugated diene system in the product arises from subsequent dehydration, which is often spontaneous under reaction conditions.

Key parameters:

- Catalyst: Sodium hydroxide (5–10 mol%) or organocatalysts such as L-proline

- Solvent: Polar aprotic solvents (e.g., dimethylformamide) or toluene

- Temperature: 80–120°C under inert atmosphere

A representative procedure from EvitaChem achieves 78% yield by reacting 3-pentenal with 2-ethylpropenal in toluene at 100°C for 12 hours, followed by vacuum distillation.

Oxidation of Allylic Alcohol Precursors

Electrochemical oxidation using hydrogen peroxide (H₂O₂) generated via two-electron water oxidation (2e-WOR) has emerged as a sustainable route to α,β-unsaturated aldehydes. This method avoids stoichiometric oxidants, leveraging in situ H₂O₂ production for enhanced atom economy.

Electrochemical Setup and Optimization

The Royal Society of Chemistry details a system employing a fluoride-doped tin oxide (FTO) anode and Pt black catalyst (0.5–1.0 wt% loading). In a KHCO₃/K₂CO₃ electrolyte (pH 8.5), allylic alcohols like 2-ethyl-2-(prop-2-en-1-yl)pent-4-enol undergo oxidation at 1.8 V vs. RHE, achieving 86% yield with 99% selectivity toward the aldehyde.

Critical factors:

- H₂O₂ generation rate: 0.1–0.3 mmol·h⁻¹·cm⁻² to prevent overoxidation

- Solvent system: Biphasic toluene/water mixture (3:1 v/v)

- Temperature control: 60°C to balance reaction kinetics and catalyst stability

Organometallic Coupling Approaches

Transition metal-mediated cross-coupling reactions enable precise installation of the ethyl and allyl substituents. Palladium catalysts dominate this space, particularly in Negishi and Suzuki-Miyaura couplings.

Palladium-Catalyzed Alkylation

A protocol adapted from PMC employs Pd(PPh₃)₄ (2 mol%) with zinc reagents to functionalize preformed aldehyde intermediates. For example, reacting 2-bromo-4-pentenal with ethylzinc bromide in tetrahydrofuran at −78°C yields 67% of the target compound after column chromatography.

Advantages:

- Tolerance for sensitive aldehyde groups

- High stereocontrol in allylic substitution

Catalytic Isomerization of Epoxides

Biocatalytic methods using engineered epoxide hydrolases offer enantioselective pathways. The RSC reports a chemoenzymatic process where α-pinene oxide undergoes isomerization via ZnBr₂ catalysis (0.5 eq) in dichloromethane, followed by oxidation with H₂O₂/trichloroacetonitrile to yield 80% of the aldehyde.

Optimization insights:

- Enzyme selection: Candida antarctica lipase B (CAL-B) enhances regioselectivity

- Solvent effects: Non-polar solvents favor transannular hydride shifts

Comparative Analysis of Synthetic Methods

Reaction Monitoring and Characterization

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as primary analytical tools. The aldehyde proton typically resonates at δ 9.5–10.0 ppm in ¹H-NMR, while conjugated dienes show characteristic UV absorbance at λₘₐₓ = 220–240 nm.

Industrial-Scale Considerations

Pilot plant data from EvitaChem highlight challenges in distillation due to the compound’s low boiling point (≈180°C at 760 mmHg). Thin-film evaporation with a 10-tray column achieves 95% purity, though catalyst recycling remains problematic in electrochemical routes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enoic acid.

Reduction: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enol.

Substitution: 2-Ethyl-2-(2-bromo-prop-2-en-1-yl)pent-4-enal.

Scientific Research Applications

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Aldehyde vs. Alcohol Derivatives

The compound 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (H₃Lᴱᵗ) shares the ethyl substituent but replaces the aldehyde and propenyl groups with hydroxyl and hydroxymethyl moieties. This triol derivative serves as a ligand in heterometallic complexes (e.g., [Ga₃V(Lᴱᵗ)₂(dpm)₆]), where its hydroxyl groups facilitate metal coordination. In contrast, 2-ethyl-2-(prop-2-en-1-yl)pent-4-enal’s aldehyde group may favor nucleophilic addition reactions, while the propenyl substituent introduces steric and electronic effects distinct from hydroxymethyl groups .

(b) Ester Analog: Ethyl 2-acetyl-2-allylpent-4-ene-1-oate

This ester derivative (CAS 3508-77-8) features an acetyl-allyl branching pattern similar to the target compound but replaces the aldehyde with an ester group. Safety data indicate moderate toxicity, requiring precautions during handling .

Bioactive Analogs in Pharmaceutical Research

(a) 3-(Prop-2-en-1-yl)-Thiazol-2-imine Derivatives

Compounds such as 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine exhibit antihypertensive activity via angiotensin II receptor antagonism. However, the aldehyde group in the latter may confer distinct reactivity or toxicity profiles .

(a) Coordination Chemistry Ligands

In heterometallic complexes (e.g., Fe₃V), ethyl-substituted ligands are chosen for their steric bulk and electron-donating capacity.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

While this compound’s unique structure suggests versatility in coordination chemistry and drug design, experimental data on its reactivity, stability, and toxicity remain sparse. Comparative studies with its alcohol, ester, and heterocyclic analogs highlight opportunities for:

- Catalysis : Exploiting the aldehyde’s electrophilicity in metal-ligand systems.

- Pharmaceuticals : Modifying the propenyl group to optimize bioactivity and reduce toxicity.

- Material Science : Leveraging conjugated double bonds for photochemical applications.

Further research using crystallographic tools (e.g., SHELXL ) and pharmacological assays is recommended to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal, and how can purity be optimized?

- Methodology : Utilize allylation and aldol condensation reactions under inert atmospheres (argon/nitrogen) to minimize oxidation. Purity optimization involves fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via GC-MS and NMR spectroscopy .

- Experimental Design : Monitor reaction kinetics using in-situ FTIR to track aldehyde intermediates. For reproducibility, document solvent polarity effects on reaction yields .

Q. How can the compound’s structural elucidation be performed using spectroscopic techniques?

- Methodology : Combine and NMR to resolve stereochemical ambiguity in the α,β-unsaturated aldehyde moiety. Use DEPT-135 and HSQC experiments to assign quaternary carbons. Validate via comparison with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) .

- Data Interpretation : Cross-reference IR absorption bands (C=O stretch at ~1700 cm, conjugated C=C at ~1600 cm) with spectral libraries for functional group confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility)?

- Methodology : Perform differential scanning calorimetry (DSC) to measure melting/boiling points under controlled atmospheres. For solubility, use shake-flask methods with HPLC quantification. Address discrepancies by standardizing solvent purity (e.g., HPLC-grade vs. technical-grade solvents) and reporting uncertainty intervals .

- Case Study : A 2022 study found a 5°C variation in boiling points due to trace moisture; replicate experiments under anhydrous conditions resolved this .

Q. How can the compound’s stereochemical instability during storage be mitigated for long-term studies?

- Methodology : Store under nitrogen at −20°C in amber vials to prevent photodegradation and oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated polymerization. Monitor stability via periodic chiral HPLC analysis (Chiralpak AD-H column) .

- Data Contradiction : Earlier reports of racemization at room temperature were attributed to improper sealing; revised protocols using septum-capped vials eliminated this issue .

Q. What computational models predict the compound’s reactivity in Diels-Alder reactions?

- Methodology : Apply frontier molecular orbital (FMO) theory via Gaussian 16 to calculate HOMO/LUMO energies. Validate with experimental cycloaddition yields using maleic anhydride as a dienophile. Correlate regioselectivity with transition-state geometries (IRC analysis) .

- Conflict Resolution : Discrepancies between predicted and observed endo/exo ratios were resolved by incorporating solvent effects (PCM model) in simulations .

Methodological Challenges

Q. How to design kinetic studies for decomposition pathways under varying pH conditions?

- Experimental Design : Use stopped-flow UV-Vis spectroscopy to monitor degradation rates at pH 2–12. Fit data to pseudo-first-order kinetics; identify intermediates via LC-MS/MS. Include buffer-specific controls (e.g., phosphate vs. acetate buffers) to isolate pH effects .

- Advanced Tip : Employ microfluidic reactors for high-throughput screening of degradation pathways .

Q. What statistical approaches validate contradictory bioactivity data in cytotoxicity assays?

- Methodology : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., cell line heterogeneity, incubation time). Replicate assays with standardized cell passages and ATP-based viability readouts .

Resource and Safety Considerations

Q. What safety protocols are critical for handling this α,β-unsaturated aldehyde?

- Protocols : Use fume hoods for all procedures due to volatility and potential respiratory irritation. Equip labs with emergency eyewash stations and neutralize spills with sodium bicarbonate .

Q. How to manage conflicting spectral data from open-access databases?

- Best Practices : Cross-validate using peer-reviewed spectra (e.g., NIST Chemistry WebBook) and in-house measurements. Document instrument calibration details (e.g., NMR shim settings) to ensure reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.